Cas no 855310-62-2 (Methyl 3-(2-chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate)

Methyl 3-(2-chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 3-(2-chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate
- 855310-62-2
- EN300-195901
- methyl 3-(2-chlorophenyl)-5-methyl-4H-1,2-oxazole-5-carboxylate
- methyl3-(2-chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate
- 5-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-4,5-dihydro-5-methyl-, methyl ester
- Methyl 3-(2-chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate
-
- インチ: 1S/C12H12ClNO3/c1-12(11(15)16-2)7-10(14-17-12)8-5-3-4-6-9(8)13/h3-6H,7H2,1-2H3
- InChIKey: NFBCFHIGCXHDLU-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=CC=1C1CC(C(=O)OC)(C)ON=1
計算された属性
- せいみつぶんしりょう: 253.0505709g/mol
- どういたいしつりょう: 253.0505709g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 345
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 47.9Ų
じっけんとくせい
- 密度みつど: 1.28±0.1 g/cm3(Predicted)
- ふってん: 330.1±52.0 °C(Predicted)
Methyl 3-(2-chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-195901-10g |
methyl 3-(2-chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate |
855310-62-2 | 93% | 10g |
$1654.0 | 2023-09-17 | |
Enamine | EN300-195901-1.0g |
methyl 3-(2-chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate |
855310-62-2 | 93% | 1g |
$0.0 | 2023-06-08 | |
1PlusChem | 1P01BI0E-100mg |
methyl 3-(2-chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate |
855310-62-2 | 93% | 100mg |
$186.00 | 2024-04-21 | |
Enamine | EN300-195901-0.1g |
methyl 3-(2-chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate |
855310-62-2 | 93% | 0.1g |
$105.0 | 2023-09-17 | |
Enamine | EN300-195901-5g |
methyl 3-(2-chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate |
855310-62-2 | 93% | 5g |
$1115.0 | 2023-09-17 | |
1PlusChem | 1P01BI0E-1g |
methyl 3-(2-chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate |
855310-62-2 | 93% | 1g |
$538.00 | 2024-04-21 | |
Enamine | EN300-195901-1g |
methyl 3-(2-chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate |
855310-62-2 | 93% | 1g |
$385.0 | 2023-09-17 | |
Enamine | EN300-195901-0.25g |
methyl 3-(2-chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate |
855310-62-2 | 93% | 0.25g |
$149.0 | 2023-09-17 | |
1PlusChem | 1P01BI0E-500mg |
methyl 3-(2-chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate |
855310-62-2 | 93% | 500mg |
$401.00 | 2024-04-21 | |
Enamine | EN300-195901-2.5g |
methyl 3-(2-chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate |
855310-62-2 | 93% | 2.5g |
$754.0 | 2023-09-17 |
Methyl 3-(2-chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate 関連文献
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Shuang Liu Dalton Trans., 2017,46, 14509-14518
-
Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
Methyl 3-(2-chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylateに関する追加情報
Introduction to Methyl 3-(2-chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate (CAS No. 855310-62-2)
Methyl 3-(2-chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 855310-62-2, belongs to the oxazole class of heterocyclic compounds, which are widely recognized for their diverse biological activities and potential therapeutic applications.
The molecular structure of Methyl 3-(2-chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate features a core oxazole ring substituted with a 2-chlorophenyl group at the 3-position and a methyl group at the 5-position. The presence of these substituents imparts specific electronic and steric properties to the molecule, making it a valuable scaffold for further chemical modifications and drug development.
In recent years, there has been a growing interest in oxazole derivatives as potential candidates for various therapeutic applications. The oxazole ring itself is known for its stability and ability to engage in hydrogen bonding, which is crucial for interactions with biological targets. The 2-chlorophenyl substituent enhances the lipophilicity of the molecule, facilitating its absorption and distribution within biological systems.
One of the most compelling aspects of Methyl 3-(2-chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate is its potential as a precursor in the synthesis of more complex pharmacophores. Researchers have been exploring its utility in developing novel compounds that target specific biological pathways. For instance, studies have indicated that derivatives of this compound may exhibit inhibitory activity against certain enzymes and receptors involved in inflammatory responses and cancer progression.
The carboxylate group at the 5-position of the oxazole ring provides a site for further functionalization, allowing chemists to tailor the properties of the molecule for specific applications. This flexibility has made Methyl 3-(2-chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate a versatile building block in medicinal chemistry.
Recent advancements in computational chemistry have also contributed to a deeper understanding of the interactions between this compound and biological targets. Molecular docking studies have revealed that Methyl 3-(2-chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate can bind effectively to various protein receptors, suggesting its potential as an antagonist or agonist in drug design.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the 2-chlorophenyl group and the methyl group on the oxazole ring necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advances in synthetic methodologies have made it possible to produce Methyl 3-(2-chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate with increasing efficiency and scalability.
In conclusion, Methyl 3-(2-chlorophenyl)-5-methyl-4,5-dihydro-1,2-oxazole-5-carboxylate (CAS No. 855310-62) represents a promising compound in pharmaceutical research. Its unique structural features and potential biological activities make it an attractive candidate for further exploration in drug development. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in addressing various therapeutic challenges.
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